(2S,4R,5S)-2-(Benzyloxy)-5-hydroxy-4-methyloctan-3-one
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Overview
Description
(2S,4R,5S)-2-(Benzyloxy)-5-hydroxy-4-methyloctan-3-one is a chiral organic compound with a complex structure It is characterized by the presence of a benzyloxy group, a hydroxy group, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R,5S)-2-(Benzyloxy)-5-hydroxy-4-methyloctan-3-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the use of asymmetric synthesis to ensure the correct stereochemistry. The reaction conditions often involve the use of chiral catalysts and specific reagents to achieve the desired configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S,4R,5S)-2-(Benzyloxy)-5-hydroxy-4-methyloctan-3-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ketone group may yield an alcohol.
Scientific Research Applications
(2S,4R,5S)-2-(Benzyloxy)-5-hydroxy-4-methyloctan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,4R,5S)-2-(Benzyloxy)-5-hydroxy-4-methyloctan-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R,4S,5R,6R)-5-Benzyloxy-2-[(2R,3R,4R,5R,8R,10S,11S,12R)-3,4-di{[(benzyloxy)carbonyl]oxy}-11-{[(2R,4R,5S,6S)-5-{[(benzyloxy)carbonyl]oxy}-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-2-ethyl-3,5,8,10,12-pentamethyl-6,13-dioxo-8-(2-oxopropyl)-1,7-dioxacyclotridecan-9-yl]oxy}-6-methyloxan-3-yl carbonate
- Benzyl N-[(2S)-2-{[(1R,2S,3R,4R,5S)-4-{[(2S,3R,4S,5S,6R)-6-azido-3,4,5-tris(benzyloxy)-6-methyloxan-2-yl]oxy}-5-{[(benzyloxy)carbonyl]amino}-2-{[(2R,3R,4R,5R)-3,5-dihydroxy-4-methyloxan-2-yl]oxy}-2-ethyl-3,5,8,10,12-pentamethyl-6,13-dioxo-8-(2-oxopropyl)-1,7-dioxacyclotridecan-9-yl]oxy}-6-methyloxan-3-yl carbonate
Uniqueness
(2S,4R,5S)-2-(Benzyloxy)-5-hydroxy-4-methyloctan-3-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
CAS No. |
164145-47-5 |
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Molecular Formula |
C16H24O3 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
(2S,4R,5S)-5-hydroxy-4-methyl-2-phenylmethoxyoctan-3-one |
InChI |
InChI=1S/C16H24O3/c1-4-8-15(17)12(2)16(18)13(3)19-11-14-9-6-5-7-10-14/h5-7,9-10,12-13,15,17H,4,8,11H2,1-3H3/t12-,13+,15+/m1/s1 |
InChI Key |
YHYJBIRYRSFPGL-IPYPFGDCSA-N |
Isomeric SMILES |
CCC[C@@H]([C@@H](C)C(=O)[C@H](C)OCC1=CC=CC=C1)O |
Canonical SMILES |
CCCC(C(C)C(=O)C(C)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
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